5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride
Description
5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride is a bicyclic amine derivative characterized by a spiro[2.3]hexane core substituted with two fluorine atoms at the 5,5-positions and an amine group at the 1-position, forming a hydrochloride salt. This compound is of interest in medicinal chemistry and materials science due to its unique structural features, which influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C6H10ClF2N |
|---|---|
Molecular Weight |
169.60 g/mol |
IUPAC Name |
5,5-difluorospiro[2.3]hexan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)2-5(3-6)1-4(5)9;/h4H,1-3,9H2;1H |
InChI Key |
ITLIVRUYHSWKHV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12CC(C2)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions: 5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its fluorinated structure can provide insights into the behavior of similar natural compounds .
Medicine: In medicine, 5,5-Difluorospiro[2Its unique properties could be explored for developing new drugs or therapeutic agents .
Industry: In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in its structure can influence its binding affinity and reactivity, leading to specific biological or chemical effects. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or alteration of metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Spiro[2.3]hexane Derivatives
The following table compares 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride with analogous spirocyclic amines differing in substituents or ring systems:
Key Structural and Functional Differences
- Fluorine vs. Methyl/Methoxy Substituents: Fluorine atoms (5,5-F₂) increase electronegativity and lipophilicity, enhancing blood-brain barrier penetration compared to the methyl (5,5-CH₃) and methoxy (5-OCH₃) analogs . Methoxy groups improve aqueous solubility, making the compound more suitable for formulations requiring polar solvents .
Spiro vs. Bicyclic Systems :
Physicochemical and Application Comparisons
- Solubility : The methoxy-substituted derivative (5-OCH₃) shows the highest aqueous solubility due to its polar functional group, whereas the 5,5-F₂ analog is more lipid-soluble .
- Thermal Stability : The dimethyl derivative (5,5-CH₃) demonstrates superior thermal stability (up to 150°C) compared to fluorinated analogs, which may degrade at lower temperatures due to C-F bond lability .
- Biological Activity : Fluorinated spiroamines are prioritized in CNS drug discovery for their ability to cross the blood-brain barrier, while methylated variants are explored in electrochromic materials due to their redox stability .
Biological Activity
5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique spirocyclic structure, which plays a crucial role in its interaction with biological systems. The presence of fluorine atoms in its structure may enhance its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
The biological activity of 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride is linked to its ability to interact with specific molecular targets within biological systems. The fluorine substituents can influence the compound's lipophilicity and binding affinity to various receptors and enzymes, potentially modulating their activity. This interaction may lead to various biological effects, including antibacterial and anticancer activities.
Research Findings
Recent studies have highlighted the compound's efficacy in inhibiting specific biological pathways. For instance, research indicates that spirocyclic compounds can act as inhibitors of the MmpL3 protein, which is essential for mycobacterial cell wall biosynthesis. This inhibition could provide a therapeutic avenue for treating tuberculosis and other bacterial infections .
Case Studies
- Antimicrobial Activity : In a study focusing on spirocyclic compounds, 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride demonstrated significant antimicrobial activity against various strains of bacteria. The compound's unique structure allows it to penetrate bacterial membranes effectively, leading to cell death.
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of this compound on cancer cell lines. Results showed that it induced apoptosis in targeted cells, suggesting potential applications in cancer therapy.
Comparative Analysis
To better understand the biological activity of 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 5,5-Difluorospiro[2.3]hexan-1-amine | Spirocyclic | Antimicrobial, anticancer |
| 3,3-Difluoro-2-methylpiperidine | Piperidine derivative | Moderate antibacterial properties |
| 2-Methylpiperidine | Piperidine derivative | Lower efficacy compared to spirocycles |
This table illustrates that while other piperidine derivatives exhibit some biological activity, the unique spirocyclic structure of 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride contributes to its enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
